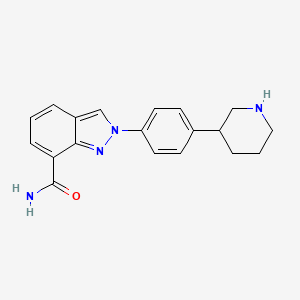

2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide

説明

特性

IUPAC Name |

2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHKPVIQAHNQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the PARP Inhibition Mechanism of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide (Niraparib)

Abstract

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the therapeutic efficacy of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, a potent PARP inhibitor commonly known as Niraparib.[1][2][3][4][5] We will dissect its dual modes of action—catalytic inhibition and PARP-DNA trapping—and elucidate the critical concept of synthetic lethality, which forms the basis of its clinical success, particularly in cancers with homologous recombination deficiencies (HRD), such as those harboring BRCA1/2 mutations. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational principles, detailed mechanistic insights, and practical experimental protocols to assess the activity of Niraparib and other PARP inhibitors.

Introduction: The Central Role of PARP in Genomic Integrity

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for maintaining genomic stability.[6] PARP1, the most abundant and well-studied member, acts as a critical sensor of DNA damage.[7] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site.[8] This binding event triggers a conformational change that activates its catalytic domain.[8] Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself and other nearby nuclear proteins, a process termed PARylation.[7]

This PARylation event serves two primary functions:

-

Signaling Scaffold: The negatively charged PAR chains act as a recruitment platform, attracting a host of DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to execute the base excision repair (BER) pathway.

-

Enzyme Release: Automodification of PARP1 with bulky PAR chains leads to electrostatic repulsion from the negatively charged DNA backbone, causing PARP1 to dissociate and allowing the repair machinery access to the break.[9]

In the absence of functional PARP, SSBs can accumulate. During DNA replication, these unrepaired SSBs can lead to the collapse of replication forks, generating more cytotoxic DNA double-strand breaks (DSBs).[10]

Figure 1: Simplified workflow of PARP1's role in single-strand break repair.

Niraparib: A Dual-Action PARP Inhibitor

Niraparib is a potent, orally available small molecule inhibitor selective for PARP1 and PARP2.[5][11] Its therapeutic effect is derived from a sophisticated, dual mechanism of action that goes beyond simple enzyme inhibition.[12][13]

Mechanism 1: Catalytic Inhibition

Like other PARP inhibitors, Niraparib's core function is to compete with the endogenous substrate, NAD+, for binding within the catalytic pocket of PARP1 and PARP2.[14] By occupying this site, Niraparib prevents the synthesis of PAR chains. This catalytic inhibition leads to two immediate consequences:

-

Blocked Repair Signaling: The recruitment of the BER machinery is halted, as the PAR signaling scaffold is never constructed.

-

Failed Enzyme Dissociation: Without automodification, PARP1 remains bound to the DNA break.

This leads to an accumulation of unrepaired SSBs, which, as previously mentioned, can devolve into DSBs during S-phase, increasing the cell's genomic instability.[10][15]

Mechanism 2: PARP Trapping

A more potent and cytotoxic mechanism of Niraparib is "PARP trapping".[12][13] This phenomenon describes the stabilization of the PARP-DNA complex, effectively locking the enzyme onto the site of the DNA lesion.[9][13] The trapped PARP-DNA complex is not merely an inert roadblock; it is a highly toxic lesion in itself.[16] It physically obstructs DNA replication and transcription and can trigger replication fork collapse, generating lethal DSBs.[17][18]

The potency of PARP trapping differs significantly among various PARP inhibitors and does not always correlate directly with their catalytic inhibitory strength.[16][19] Studies have shown that Niraparib is a particularly potent PARP trapping agent, more so than some other clinical PARP inhibitors.[16][19][20] The structural basis for this enhanced trapping involves allosteric changes induced by the inhibitor upon binding to the catalytic domain, which strengthens the interaction between PARP's DNA-binding domains and the DNA break.[21] This trapping of both PARP1 and PARP2 contributes significantly to the cytotoxicity of the drug.[16][20][22]

Figure 2: Dual mechanism of Niraparib, leading to DSB formation.

The Principle of Synthetic Lethality

The clinical efficacy of Niraparib is best understood through the concept of synthetic lethality.[15] This genetic principle applies when a defect in two genes or pathways simultaneously results in cell death, whereas a defect in either one alone is compatible with viability.[15][17][18]

The primary pathway for repairing cytotoxic DSBs is Homologous Recombination (HR), a high-fidelity process that uses a sister chromatid as a template. Key proteins in this pathway include BRCA1 and BRCA2.[15]

-

In Normal Cells (HR-Proficient): If Niraparib causes a DSB, the efficient HR machinery can repair the damage, and the cell survives.

-

In Cancer Cells (HR-Deficient, e.g., BRCA1/2 mutated): These cells are heavily reliant on PARP-mediated BER for DNA repair to maintain genomic stability. When Niraparib is introduced, it simultaneously disables the primary SSB repair pathway (via PARP inhibition and trapping) and leads to the formation of DSBs.[13] Because the HR pathway is already defective, the cell cannot repair these lethal DSBs.[10] The cell must then resort to error-prone repair pathways like Non-Homologous End Joining (NHEJ), leading to massive genomic instability, cell cycle arrest, and ultimately, apoptosis.[10][15]

This creates a powerful and selective therapeutic window, as Niraparib is profoundly more toxic to HR-deficient cancer cells than to healthy somatic cells with intact HR function.[17]

Figure 3: The principle of synthetic lethality with Niraparib.

Experimental Protocols for Characterization

Validating the mechanism of action for a PARP inhibitor like Niraparib requires a multi-faceted approach using biochemical and cellular assays.

Biochemical Assay: Measuring Catalytic Inhibition

This assay quantifies the ability of an inhibitor to block the enzymatic activity of PARP1. A common method is a histone-coating ELISA-based assay.[23][6]

Principle: Recombinant PARP1 enzyme is incubated in histone-coated wells with damaged DNA to stimulate activity. The enzyme uses biotinylated NAD+ as a substrate to PARylate the coated histones. The amount of incorporated biotin is then detected colorimetrically using streptavidin-HRP.[23]

Step-by-Step Protocol:

-

Plate Coating: Coat a 96-well high-binding plate with histone H1 (10 µg/mL) overnight at 4°C. Wash 3x with PBS-T (PBS + 0.05% Tween-20).

-

Inhibitor Preparation: Perform a serial dilution of Niraparib (e.g., from 1 µM to 0.01 nM) in assay buffer. Include a "no inhibitor" positive control and a "no enzyme" negative control.

-

Reaction Setup: To each well, add the assay mixture containing:

-

Recombinant PARP1 enzyme (e.g., 50 ng/well).

-

Activated (nicked) DNA (e.g., 1 µ g/well ).

-

Varying concentrations of Niraparib or vehicle (DMSO).

-

-

Initiate Reaction: Add biotinylated NAD+ (e.g., 1 µM final concentration) to each well to start the reaction.

-

Incubation: Incubate for 1 hour at 30°C.

-

Detection: Wash wells 5x with PBS-T. Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

-

Signal Development: Wash 5x with PBS-T. Add a TMB substrate and incubate until color develops. Stop the reaction with 2N H₂SO₄.

-

Data Analysis: Read absorbance at 450 nm. Plot the percentage of inhibition against the log of Niraparib concentration to determine the IC₅₀ value.

| Parameter | Typical Value for Niraparib | Reference |

| PARP1 IC₅₀ | 3.8 nM | [5] |

| PARP2 IC₅₀ | 2.1 nM | [5] |

Cellular Assay: Quantifying PARP Trapping

Determining the trapping potential of an inhibitor is crucial, as it is a key driver of cytotoxicity.[9] This can be assessed by measuring the amount of PARP1 that remains bound to chromatin after treatment.

Principle: Cells are treated with a DNA damaging agent (to engage PARP) and the PARP inhibitor. A subcellular fractionation protocol is used to separate soluble nuclear proteins from those tightly bound to chromatin. The amount of PARP1 in the chromatin fraction is then quantified by Western blot.[24]

Step-by-Step Protocol:

-

Cell Culture: Plate cells (e.g., HeLa or a relevant cancer cell line) and allow them to adhere overnight.

-

Treatment: Treat cells with a low dose of a DNA damaging agent like methyl methanesulfonate (MMS) for a short period (e.g., 15 minutes) to induce SSBs. Co-treat with various concentrations of Niraparib or vehicle.

-

Cell Lysis & Fractionation:

-

Wash cells with cold PBS.

-

Lyse cells in a low-salt buffer containing a non-ionic detergent (e.g., Triton X-100) to release soluble cytoplasmic and nuclear proteins. Centrifuge to pellet the nuclei.[25]

-

Wash the nuclear pellet.

-

Extract the chromatin-bound proteins using a high-salt buffer.

-

-

Protein Quantification: Measure the protein concentration of the chromatin-bound fraction using a BCA or Bradford assay.

-

Western Blot:

-

Normalize protein amounts and resolve by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe with a primary antibody against PARP1.

-

Probe with a primary antibody against a histone (e.g., Histone H3) as a loading control for the chromatin fraction.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Data Analysis: Use densitometry to quantify the PARP1 band intensity relative to the Histone H3 loading control. An increase in the PARP1/H3 ratio indicates trapping.

Cellular Assay: Visualizing DNA Damage (γH2AX Foci Formation)

This immunofluorescence assay measures the formation of DSBs, the ultimate cytotoxic lesion induced by PARP inhibitors in HR-deficient cells.

Principle: The histone variant H2AX is rapidly phosphorylated at serine 139 (becoming γH2AX) at the sites of DSBs. This phosphorylation event can be detected using a specific antibody, appearing as distinct nuclear foci that can be visualized and quantified by microscopy.[9]

Step-by-Step Protocol:

-

Cell Culture: Grow cells (e.g., BRCA1-mutant SUM149PT) on glass coverslips.

-

Treatment: Treat cells with Niraparib for a specified time (e.g., 24-48 hours).

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block with 5% BSA in PBS-T for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) overnight at 4°C.

-

Wash 3x with PBS-T.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

-

-

Staining and Mounting: Counterstain nuclei with DAPI. Mount coverslips onto slides with anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji). A dose-dependent increase in foci indicates the induction of DSBs.

Conclusion and Future Directions

This compound (Niraparib) exemplifies a highly successful therapeutic strategy built on exploiting specific vulnerabilities within cancer cells. Its dual mechanism of catalytic inhibition and potent PARP trapping, combined with the genetic principle of synthetic lethality in HR-deficient tumors, provides a powerful and selective means of inducing cancer cell death.[12][13][15][17] The experimental frameworks provided herein offer robust methods for interrogating these mechanisms, aiding in the continued development and optimization of PARP inhibitors. Future research will likely focus on overcoming resistance mechanisms, exploring novel combination therapies (e.g., with immunotherapy or anti-angiogenic agents), and identifying new biomarkers beyond BRCA1/2 to expand the patient populations that can benefit from this targeted therapy.[11]

References

-

Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393. Available from: [Link]

-

Moore, K., Mirza, M. R., & Matulonis, U. A. (2018). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. Gynecologic Oncology, 148(3), 597-605. Available from: [Link]

-

Zandarashvili, L., et al. (2020). PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites. Cancer Research. Available from: [Link]

-

Patsnap. (2024). What is the mechanism of Niraparib Tosylate? Patsnap Synapse. Available from: [Link]

-

Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. DiVA portal. Available from: [Link]

-

D'Andrea, A. D., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Oncology and Therapy, 9(2), 347-364. Available from: [Link]

-

Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419. Available from: [Link]

-

Zandarashvili, L., et al. (2020). Structural basis for allosteric PARP-1 retention on DNA breaks. Science, 368(6486), eaax6367. Available from: [Link]

-

Murai, J., et al. (2012). Data from Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research. Available from: [Link]

-

Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry, 60(4), 1262-1271. Available from: [Link]

-

Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599. Available from: [Link]

-

Akay, E., et al. (2021). Tumour growth inhibition of niraparib in xenograft models. ResearchGate. Available from: [Link]

-

Yilmaz, S., et al. (2023). Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. International Journal of Molecular Sciences, 24(14), 11629. Available from: [Link]

-

Drew, Y., et al. (2011). Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. The Breast, 20(Suppl 3), S46-S50. Available from: [Link]

-

Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry, 58(8), 3302-3314. Available from: [Link]

-

Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(11), 1465-1477. Available from: [Link]

-

Pacher, P., & Szabó, C. (2008). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Methods in Molecular Biology, 432, 263-274. Available from: [Link]

-

Muvaffak, A., & Coleman, K. G. (2020). Elaborating the mechanism of PARP synthetic lethality in ATM loss. AACR Annual Meeting 2020. Available from: [Link]

-

Signosis. (n.d.). PARP Activity Assay Kit. Signosis. Available from: [Link]

-

Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599. Available from: [Link]

-

BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. Available from: [Link]

-

BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. BPS Bioscience. Available from: [Link]

-

Alfa Cytology. (n.d.). PARP Activity Assay Service. Alfa Cytology. Available from: [Link]

-

Technical Disclosure Commons. (2025). Solid state forms of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide salts and processes for preparation thereof. Technical Disclosure Commons. Available from: [Link]

-

Zandarashvili, L., et al. (2020). Catalytically inactive PARP2 can also be trapped by niraparib. ResearchGate. Available from: [Link]

-

Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. ResearchGate. Available from: [Link]

-

LookChem. (n.d.). Niraparib. LookChem. Available from: [Link]

-

Michelena, J., et al. (2025). Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells. Nucleic Acids Research. Available from: [Link]

-

Altmeyer, M., et al. (2009). Detection of PAR by immunofluorescence after different fixation strategies. ResearchGate. Available from: [Link]

-

PubChem. (n.d.). This compound. PubChem. Available from: [Link]

-

Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120574119. Available from: [Link]

-

My Cancer Genome. (n.d.). Niraparib. My Cancer Genome. Available from: [Link]

-

PubChem. (n.d.). Niraparib. PubChem. Available from: [Link]

-

Fiorito, J., et al. (2018). Immunofluorescence detection of PARP-1. ResearchGate. Available from: [Link]

-

Wray, J., et al. (2010). Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy. Journal of Visualized Experiments, (41), 2099. Available from: [Link]

-

Creative Biolabs. (n.d.). Immunofluorescence Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

Sources

- 1. tdcommons.org [tdcommons.org]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C19H20N4O | CID 24958198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Niraparib | 1038915-60-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. tandfonline.com [tandfonline.com]

- 11. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The underlying mechanism for the PARP and BRCA synthetic lethality : Clearing up the misunderstandings [diva-portal.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. Collection - Data from Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - Cancer Research - Figshare [aacr.figshare.com]

- 21. Structural basis for allosteric PARP-1 retention on DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. signosisinc.com [signosisinc.com]

- 24. aacrjournals.org [aacrjournals.org]

- 25. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide (Niraparib)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, an orally active poly (ADP-ribose) polymerase (PARP) inhibitor better known as Niraparib.[1] Marketed under the brand name Zejula®, Niraparib has emerged as a significant therapeutic agent in oncology, particularly for the treatment of advanced epithelial ovarian, fallopian tube, or primary peritoneal cancer.[2][3] This document will delve into the chemical structure and properties of Niraparib, its mechanism of action as a PARP inhibitor, and the concept of synthetic lethality in the context of DNA repair pathways. Furthermore, we will explore its pharmacological properties, clinical efficacy as evidenced by pivotal trials, and provide standardized protocols for its evaluation.

Chemical Identity and Physicochemical Properties

This compound is a small molecule with the chemical formula C₁₉H₂₀N₄O and a molecular weight of 320.396 g·mol⁻¹.[3] The compound features a 2H-indazole core linked to a phenyl ring, which is in turn substituted with a piperidine moiety. The carboxamide group at the 7-position of the indazole ring is crucial for its activity. The S-configuration of the piperidin-3-yl group is the active enantiomer.[1]

Chemical Structure:

Caption: Chemical structure of this compound (Niraparib).

Physicochemical Properties Summary:

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₀N₄O | [1] |

| Molar Mass | 320.396 g·mol⁻¹ | [3] |

| IUPAC Name | 2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide | [1] |

| CAS Number | 1038915-60-4 | [1] |

| Appearance | White to off-white, non-hygroscopic crystals (as tosylate monohydrate) | [3] |

| Solubility in Water | 0.7–1.1 mg/mL | [3] |

| Bioavailability | 73% | [3] |

| Protein Binding | 83% | [3] |

| Elimination Half-life | 36 hours | [3] |

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Niraparib is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1] These enzymes play a critical role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1]

The therapeutic efficacy of Niraparib is rooted in the concept of "synthetic lethality." In cancer cells with pre-existing defects in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs.[4] During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells with functional HR, these DSBs can be efficiently repaired. However, in HR-deficient cancer cells, the inability to repair these DSBs results in genomic instability, cell cycle arrest, and ultimately, apoptosis.[5]

Furthermore, Niraparib's mechanism also involves "trapping" PARP enzymes on damaged DNA, forming PARP-DNA complexes that are themselves cytotoxic.[6] This trapping activity is a key differentiator among various PARP inhibitors, with Niraparib demonstrating a high trapping potential.[3]

Caption: Mechanism of synthetic lethality with Niraparib in HR-deficient cancer cells.

Pharmacological Profile

Pharmacodynamics: Niraparib is a highly selective inhibitor of PARP-1 and PARP-2, with IC50 values of 3.8 nM and 2.1 nM, respectively.[7][8] Its activity against other PARP family members is significantly lower, indicating high selectivity.[9] In cellular assays, Niraparib effectively inhibits PARP activity and demonstrates potent anti-proliferative effects in cancer cell lines with BRCA1 and BRCA2 mutations.[8][10]

Pharmacokinetics: Niraparib exhibits favorable pharmacokinetic properties suitable for once-daily oral administration.[11]

-

Absorption: It is readily absorbed after oral administration, with a bioavailability of approximately 73%.[3]

-

Distribution: Niraparib is about 83% bound to plasma proteins.[3]

-

Metabolism: It is primarily metabolized by carboxylesterases to an inactive major metabolite.[3]

-

Excretion: The mean elimination half-life is approximately 36 hours.[3] Excretion occurs through both urine and feces.[3]

Clinical Efficacy and Applications

Niraparib is approved for the maintenance treatment of adult patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in a complete or partial response to platinum-based chemotherapy.[3] A key advantage of Niraparib is its demonstrated efficacy in patients both with and without germline BRCA mutations.[2][12]

Pivotal Clinical Trials:

-

NOVA Trial (NCT01847274): This Phase 3 trial was instrumental in the initial approval of Niraparib. It demonstrated a significant improvement in progression-free survival (PFS) with Niraparib maintenance therapy compared to placebo in patients with platinum-sensitive, recurrent ovarian cancer, regardless of BRCA mutation status.[12]

-

PRIMA Trial (NCT02655016): This Phase 3 trial evaluated Niraparib as a first-line maintenance treatment for patients with advanced ovarian cancer who responded to platinum-based chemotherapy. The trial showed a statistically significant improvement in PFS for patients treated with Niraparib compared to placebo, both in the homologous recombination-deficient (HRD) population and the overall population.[2][13]

Experimental Protocols

In Vitro PARP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Niraparib against PARP-1 and PARP-2.

Materials:

-

Recombinant human PARP-1 and PARP-2 enzymes

-

Histone H1

-

Biotinylated NAD+

-

Streptavidin-coated plates

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

-

Niraparib stock solution (in DMSO)

-

Detection antibody (e.g., anti-PAR antibody)

-

Substrate for detection (e.g., TMB)

Procedure:

-

Coat streptavidin plates with biotinylated NAD+.

-

Prepare serial dilutions of Niraparib in reaction buffer.

-

Add PARP enzyme, histone H1, and the Niraparib dilutions to the wells.

-

Initiate the reaction by adding NAD+.

-

Incubate at room temperature for a specified time (e.g., 1 hour).

-

Wash the plates to remove unbound reagents.

-

Add the anti-PAR antibody and incubate.

-

Wash the plates again.

-

Add the detection substrate and measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for PARP Inhibition

Objective: To assess the ability of Niraparib to inhibit PARP activity in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., with known BRCA status)

-

Cell culture medium and supplements

-

Niraparib stock solution (in DMSO)

-

DNA damaging agent (e.g., hydrogen peroxide)

-

Lysis buffer

-

ELISA-based PARP activity assay kit

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Niraparib for a specified duration (e.g., 2 hours).

-

Induce DNA damage by treating the cells with a DNA damaging agent.

-

Lyse the cells and perform an ELISA-based assay to quantify the levels of poly(ADP-ribose) (PAR).

-

Determine the concentration of Niraparib that results in a 50% reduction in PAR levels (EC50).

Caption: Workflow for a cell-based PARP inhibition assay.

Conclusion

This compound (Niraparib) is a potent and selective PARP inhibitor that has significantly impacted the treatment landscape of advanced ovarian cancer. Its mechanism of action, centered on the principle of synthetic lethality, provides a targeted therapeutic approach for cancers with underlying DNA repair deficiencies. The robust clinical data supporting its efficacy, coupled with a manageable safety profile, underscores its importance in the oncologist's armamentarium. Continued research into its application in other tumor types and in combination with other therapeutic agents holds promise for expanding its clinical utility.

References

-

Urology Textbook. (n.d.). Niraparib: Mechanism of Action, Adverse Effects, and Contraindications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Niraparib. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Niraparib. Retrieved from [Link]

-

Berek, J. S., Matulonis, U. A., & Peen, U. (2018). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. PubMed. Retrieved from [Link]

-

Genta, S., et al. (2023). Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. MDPI. Retrieved from [Link]

-

American Association for Cancer Research. (2017). New PARP Inhibitor Approved for Ovarian Cancer. Retrieved from [Link]

-

Li, M., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. PubMed Central. Retrieved from [Link]

-

Cancer Research UK. (n.d.). PARP Inhibitors. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Clinical Trials Using Niraparib Tosylate Monohydrate. Retrieved from [Link]

-

Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of niraparib[12], Molecular formula: C19H20N4O.... Retrieved from [Link]

-

GlaxoSmithKline. (n.d.). Clinical Trial Results | ZEJULA (niraparib). Retrieved from [Link]

-

Cancer Research UK. (n.d.). Niraparib (Zejula). Retrieved from [Link]

-

ClinicalTrials.gov. (n.d.). A Study of Niraparib (GSK3985771) Maintenance Treatment in Participants With Advanced Ovarian Cancer Following Response on Front-Line Platinum-Based Chemotherapy. Retrieved from [Link]

-

Cancer Network. (2021). NORA Clinical Trial Confirms Efficacy of Individualized Niraparib Starting Dose to Treat Platinum-Sensitive Ovarian Cancer. Retrieved from [Link]

-

National Cancer Institute. (n.d.). Definition of niraparib tosylate monohydrate. NCI Drug Dictionary. Retrieved from [Link]

-

Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry. Retrieved from [Link]

-

withpower.com. (n.d.). Niraparib Maintenance Treatment for Ovarian Cancer. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Retrieved from [Link]

-

Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. PubMed. Retrieved from [Link]

-

Pharmacompass. (n.d.). 4-methylbenzenesulfonic acid;2-[4-[(3S)-piperidin-3-yl]phenyl]indazole-7-carboxamide. Retrieved from [Link]

-

LookChem. (n.d.). 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide. Retrieved from [Link]

-

Technical Disclosure Commons. (2025). Solid state forms of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide salts and processes for preparation thereof. Retrieved from [Link]

-

Veeprho. (n.d.). 2-(4-(1-nitrosopiperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 2-(4-(3S)-3-PIPERIDINYLPHENYL)-2H-INDAZOLE-7-CARBOXYLIC ACID. Retrieved from [Link]

Sources

- 1. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]

- 3. Niraparib - Wikipedia [en.wikipedia.org]

- 4. cancerresearchuk.org [cancerresearchuk.org]

- 5. urology-textbook.com [urology-textbook.com]

- 6. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Niraparib | 1038915-60-4 [chemicalbook.com]

- 8. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aacr.org [aacr.org]

- 13. zejula.com [zejula.com]

A Comprehensive Technical Guide to the Preclinical Evaluation of 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide (Niraparib)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the preclinical studies for 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, a potent PARP inhibitor more commonly known as Niraparib (formerly MK-4827).[1][2] As a cornerstone of targeted therapy in oncology, particularly for cancers with deficiencies in DNA repair mechanisms, a thorough understanding of its preclinical evaluation is critical for its continued development and application. This document synthesizes data from foundational and recent studies to present a holistic view of Niraparib's mechanism of action, its pharmacological profile, and the methodologies employed to establish its efficacy and safety profile before clinical application. We will detail the causality behind experimental choices, provide validated protocols, and discuss the translation of preclinical findings into clinical biomarkers and therapeutic strategies.

Introduction: The Advent of a Potent PARP Inhibitor

2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide, or Niraparib, emerged from a discovery program aimed at developing novel, orally active inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] It is a highly selective inhibitor of both PARP-1 and PARP-2, enzymes that play a critical role in the repair of DNA single-strand breaks (SSBs).[3][4] Its development was driven by the principle of "synthetic lethality," a therapeutic concept where the inhibition of a second pathway (PARP-mediated repair) is lethal to cancer cells that already have a defect in a primary DNA repair pathway, such as Homologous Recombination (HR).[5] This makes Niraparib particularly effective against tumors with mutations in genes like BRCA1 and BRCA2.[6]

Approved by the FDA for the treatment of ovarian, fallopian tube, and primary peritoneal cancer,[7][8][9] Niraparib's journey from bench to bedside was paved by a robust series of preclinical investigations. This guide will dissect those investigations to provide a blueprint for researchers in the field.

Core Mechanism of Action: Beyond Catalytic Inhibition

Niraparib exerts its anticancer effects through a dual mechanism that is more complex than simple enzymatic inhibition. Understanding this is fundamental to designing relevant preclinical assays.

-

Inhibition of Catalytic Activity: PARP enzymes detect SSBs and, upon activation, synthesize chains of poly(ADP-ribose) (PAR) to recruit other DNA repair proteins. Niraparib binds to the NAD+ binding site of PARP-1 and PARP-2, preventing this PARylation process.[4][10] The unrepaired SSBs then collapse into more lethal double-strand breaks (DSBs) during DNA replication.

-

PARP Trapping: Perhaps more critically, Niraparib "traps" the PARP enzyme onto the DNA at the site of the break.[10] This trapped PARP-DNA complex is highly cytotoxic, as it physically obstructs DNA replication and repair, leading to genomic instability and cell death.[11] Studies have shown that the potency of a PARP inhibitor correlates more strongly with its trapping ability than its catalytic inhibition.[11]

In cells with functional HR pathways, the DSBs generated by PARP inhibition can be efficiently repaired. However, in cancer cells with HR deficiency (HRD), such as those with BRCA1/2 mutations, these DSBs cannot be repaired, leading to synthetic lethality and targeted cell killing.[5]

Caption: Mechanism of Niraparib-induced synthetic lethality.

Preclinical Pharmacological Profile

A comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) is vital. Preclinical pharmacokinetic (PK) studies for Niraparib were essential for determining appropriate dosing schedules for in vivo efficacy models and predicting human PK parameters.

Physicochemical and Pharmacokinetic Properties

Niraparib is an orally active small molecule.[4] Key preclinical PK findings have highlighted its favorable properties compared to other PARP inhibitors:

-

High Permeability and Distribution: Niraparib exhibits high cell membrane permeability, which contributes to a large volume of distribution (Vd).[12] This allows it to achieve significantly higher exposure in tumor tissue compared to plasma.[12][13]

-

Blood-Brain Barrier Penetration: Unlike some other PARP inhibitors, preclinical models have shown that Niraparib can effectively cross the blood-brain barrier, achieving concentrations in intracranial tumors sufficient to inhibit PARP.[12][14][15] This is a critical feature for treating brain metastases.

-

Metabolism and Half-Life: Niraparib is primarily metabolized by carboxylesterases to an inactive main metabolite.[16] It has a relatively long biological half-life of approximately 36 hours in humans, supporting once-daily dosing.[16]

Preclinical Toxicology

The primary dose-limiting toxicities observed in preclinical models and later confirmed in clinical trials are hematological, including thrombocytopenia, anemia, and neutropenia.[16] These on-target effects are believed to result from the role of PARP in hematopoiesis. Toxicology studies are crucial for establishing a maximum tolerated dose (MTD) for in vivo efficacy studies.[12][15]

Preclinical Efficacy Evaluation: A Multi-tiered Approach

The preclinical assessment of Niraparib's anti-tumor activity involves a logical progression from in vitro biochemical assays to complex in vivo tumor models.

Caption: Integrated workflow for preclinical evaluation of Niraparib.

In Vitro Assays: Establishing Potency and Selectivity

Rationale: The initial step is to quantify the compound's direct effect on its molecular target and its subsequent impact on cancer cells in a controlled environment. This establishes baseline potency and identifies cell lines for further study.

Key Data: Initial discovery studies demonstrated that Niraparib is a potent inhibitor of PARP-1 and PARP-2 with IC50 values of 3.8 nM and 2.1 nM, respectively.[1][2] In whole-cell assays, it inhibited PARP activity with an EC50 of 4 nM and selectively inhibited the proliferation of cancer cells with mutant BRCA1 or BRCA2 with CC50 values in the 10-100 nM range.[1][14]

Protocol 1: Cellular PARP Inhibition (Immunofluorescence Assay)

-

Cell Seeding: Plate selected cancer cell lines (e.g., BRCA-mutant PEO1, BRCA-proficient UWB1.289+BRCA1) in 96-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of Niraparib (e.g., 0.1 nM to 10 µM) for 1-2 hours.

-

DNA Damage Induction: Induce DNA damage by treating with a DNA alkylating agent like methyl methanesulfonate (MMS) for 15 minutes. This robustly activates PARP.

-

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

-

Immunostaining: Incubate with a primary antibody against PAR (poly ADP-ribose) followed by a fluorescently-labeled secondary antibody.

-

Imaging & Analysis: Acquire images using a high-content imaging system. Quantify the nuclear fluorescence intensity of PAR.

-

Data Interpretation: Calculate the EC50 value, which is the concentration of Niraparib that causes a 50% reduction in PAR formation compared to the damaged, untreated control. This directly measures target engagement in a cellular context.

In Vivo Efficacy Models: Demonstrating Anti-Tumor Activity

Rationale: In vivo models are indispensable for evaluating a drug's therapeutic potential within a complex biological system, assessing its efficacy, tolerability, and PK/PD relationship. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are utilized. PDX models are often considered more clinically relevant as they better retain the heterogeneity of the original tumor.[17]

Key Data: Preclinical studies have consistently shown Niraparib's efficacy as a single agent in xenograft models of BRCA-deficient cancers.[1][18] For example, in a BRCA1-deficient triple-negative breast cancer model, Niraparib monotherapy significantly reduced tumor burden and improved survival.[14] It also demonstrates efficacy in combination with chemotherapy, where it can prevent tumor relapse after initial treatment.[19][20]

Protocol 2: Patient-Derived Xenograft (PDX) Efficacy Study

-

Model Selection: Select well-characterized PDX models, including those with known BRCA1/2 mutations, high HRD scores, and HR-proficient controls.[17][20]

-

Tumor Implantation: Implant tumor fragments subcutaneously into immunocompromised mice (e.g., NSG mice).

-

Tumor Growth & Randomization: Monitor tumor growth with calipers. When tumors reach a specified volume (e.g., 100-150 mm³), randomize mice into treatment cohorts (e.g., Vehicle, Niraparib MTD).

-

Drug Administration: Administer Niraparib orally, once daily, at its predetermined MTD (e.g., 50-75 mg/kg).[12][15] Treatment can be as a single agent or as maintenance therapy following a cycle of chemotherapy like carboplatin.[17]

-

Efficacy Monitoring: Measure tumor volume 2-3 times per week and monitor animal body weight as a measure of toxicity.

-

Endpoint Analysis: The primary endpoint is typically tumor growth inhibition (TGI). Secondary endpoints can include overall survival. At the end of the study, tumors can be harvested for pharmacodynamic analysis.

-

Pharmacodynamic Analysis: Assess target engagement in the harvested tumors by measuring PAR levels via Western blot or immunohistochemistry to confirm that the drug reached the tumor and inhibited its target.[17]

Summary of Representative Preclinical Efficacy Data

| Model Type | Cancer Type | Genetic Background | Niraparib Treatment | Outcome | Reference |

| CDX (MDA-MB-436) | Breast Cancer | BRCA1 mutant | 50 mg/kg, BID | Significant tumor growth inhibition | [14] |

| CDX (Capan-1) | Pancreatic Cancer | BRCA2 mutant | 80 mg/kg, QD | ~60% tumor growth inhibition | [18] |

| PDX | Ovarian Cancer | BRCA2 mutant | Monotherapy | Tumor regression | [17] |

| PDX | Ovarian Cancer | RAD51C methylated | Monotherapy | Tumor regression | [17] |

| PDX (TNBC) | Breast Cancer | BRCA mutant / High HRD | Sequential w/ Cyclophosphamide | Prevention of tumor relapse | [20] |

| Bone Metastasis Model | Prostate Cancer | N/A | Monotherapy | Superior inhibition of bone tumor growth vs. other PARPi | [21] |

Biomarkers of Response and Mechanisms of Resistance

Rationale: A key goal of preclinical research is to identify which patients are most likely to benefit from a drug and to understand why some patients may not respond or may develop resistance.

-

Predictive Biomarkers: Preclinical studies were foundational in establishing BRCA1/2 mutation status as the primary predictive biomarker for Niraparib sensitivity.[1][20] Further research has validated the use of broader "HRD scores," which measure genomic instability, to identify additional patients without BRCA mutations who may still respond.[7][20]

-

Mechanisms of Resistance: Preclinical models have been instrumental in elucidating mechanisms of acquired resistance. These include:

-

Restoration of HR: Secondary or "reversion" mutations in BRCA genes that restore their function are a common mechanism.[22]

-

Increased Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (ABCB1), can reduce the intracellular concentration of Niraparib, leading to resistance.[23]

-

Replication Fork Stabilization: Loss of certain proteins can stabilize replication forks, making them less susceptible to collapse after PARP inhibition.[23]

-

Understanding these resistance mechanisms preclinically is crucial for developing rational combination therapies designed to overcome them.[22]

Conclusion and Translational Insights

The preclinical evaluation of this compound (Niraparib) provides a paradigm for the development of targeted cancer therapies. The comprehensive in vitro and in vivo studies not only established its potent and selective mechanism of action but also defined its pharmacological properties, demonstrated robust anti-tumor efficacy, and identified key biomarkers of response. Insights into its ability to penetrate the blood-brain barrier and its superior tissue distribution have opened avenues for its use in challenging clinical settings.[14][21] The preclinical elucidation of resistance mechanisms continues to guide the development of next-generation combination strategies.[18][23] This body of work forms a self-validating system of evidence that has successfully translated into a valuable therapeutic agent for patients, underscoring the critical importance of rigorous and logically structured preclinical science.

References

-

Urology Textbook. (n.d.). Niraparib: Mechanism of Action, Adverse Effects, and Contraindications. Retrieved from urology-textbook.com. [Link]

-

Wikipedia. (n.d.). Niraparib. Retrieved from en.wikipedia.org. [Link]

-

Yap, T. A., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Oncology and Therapy, 9(2), 347–364. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Niraparib Tosylate? Retrieved from synapse.patsnap.com. [Link]

-

National Center for Biotechnology Information. (n.d.). Niraparib. PubChem Compound Summary for CID 24958200. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

Li, J., et al. (2022). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Cancer Cell International, 22(1), 123. [Link]

-

Li, H., et al. (2022). PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies. Frontiers in Pharmacology, 13, 987111. [Link]

-

Pishvaian, M. J., et al. (2020). Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models. Neuro-Oncology Advances, 2(1), vdaa137. [Link]

-

Weroha, S. J., et al. (2016). In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma. Gynecologic Oncology, 143(2), 349–357. [Link]

-

Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(98), 37082–37095. [Link]

-

Yap, T. A., et al. (2021). An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions. Oncology and Therapy, 9(2), 347–364. [Link]

-

ResearchGate. (n.d.). Effect of niraparib on in vivo tumor growth. Retrieved from researchgate.net. [Link]

-

Gormley, M., et al. (2022). Niraparib Shows Superior Tissue Distribution and Efficacy in a Prostate Cancer Bone Metastasis Model Compared with Other PARP Inhibitors. Molecular Cancer Therapeutics, 21(7), 1115–1124. [Link]

-

Sun, K., et al. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(98), 37082–37095. [Link]

-

Caronna, A., et al. (2022). PARP Inhibitors Resistance: Mechanisms and Perspectives. Cancers, 14(6), 1426. [Link]

-

Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

-

Stover, E. H., et al. (2016). Abstract 4353: Preclinical evaluation of the PARP inhibitor niraparib and cytotoxic chemotherapy alone or in combination in a panel of 25 triple-negative breast cancer PDX models: Relevance of BRCA mutations, HRD status and other biomarkers. Cancer Research, 76(14 Supplement), 4353. [Link]

-

OncLive. (2019, June 25). FDA Grants Priority Review to Niraparib for Late-Stage Ovarian Cancer. Retrieved from onclive.com. [Link]

-

Bax, C. E., et al. (2017). Niraparib in ovarian cancer: results to date and clinical potential. Therapeutic Advances in Medical Oncology, 9(10), 589–594. [Link]

-

The GOG Foundation, Inc. (n.d.). FDA Approves Niraparib as Maintenance Treatment in Women with Advanced Ovarian, Fallopian and Primary Peritoneal Cancer Regardless of Biomarker Status. Retrieved from gog.org. [Link]

-

ResearchGate. (2018, December 23). (PDF) A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Retrieved from researchgate.net. [Link]

-

Targeted Oncology. (2022, November 14). FDA Requests Limited Use for Niraparib in Patients Without gBRCAm. Retrieved from targetedonc.com. [Link]

-

U.S. Food and Drug Administration. (2017, March 27). APPLICATION NUMBER: - 214876Orig1s000 PRODUCT QUALITY REVIEW(S). Retrieved from accessdata.fda.gov. [Link]

-

ResearchGate. (n.d.). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. Retrieved from researchgate.net. [Link]

-

Gourley, C., et al. (2023). PARP Inhibitors in Ovarian Cancer: Resistance Mechanisms, Clinical Evidence, and Evolving Strategies. Cancers, 15(18), 4586. [Link]

-

Pharmacy Times. (2019, June 25). FDA Grants Priority Review to Niraparib for Late-Stage Ovarian Cancer. Retrieved from pharmacytimes.com. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 135566157. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

Veeprho. (n.d.). 2-(4-(1-nitrosopiperidin-3-yl)phenyl)-2H-indazole-7-carboxamide. Retrieved from veeprho.com. [Link]

-

gsrs. (n.d.). 2-(4-(3S)-3-PIPERIDINYLPHENYL)-2H-INDAZOLE-7-CARBOXYLIC ACID. Retrieved from gsrs.ncats.nih.gov. [Link]

Sources

- 1. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. urology-textbook.com [urology-textbook.com]

- 6. Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Niraparib: Uses, Mechanism of action, Efficacy and side effects_Chemicalbook [chemicalbook.com]

- 8. onclive.com [onclive.com]

- 9. FDA Approves Niraparib as Maintenance Treatment in Women with Advanced Ovarian, Fallopian and Primary Peritoneal Cancer Regardless of Biomarker Status - GOG [gog.org]

- 10. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 11. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. oncotarget.com [oncotarget.com]

- 16. Niraparib - Wikipedia [en.wikipedia.org]

- 17. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. aacrjournals.org [aacrjournals.org]

- 21. Niraparib Shows Superior Tissue Distribution and Efficacy in a Prostate Cancer Bone Metastasis Model Compared with Other PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]

The Dual-Edged Sword: Unraveling the Mechanism of Action of Niraparib in BRCA-Mutated Cancers

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The advent of Poly(ADP-ribose) polymerase (PARP) inhibitors has marked a paradigm shift in the treatment of cancers harboring defects in DNA damage repair pathways, particularly those with mutations in the BRCA1 and BRCA2 genes. Niraparib, a potent and selective PARP-1 and PARP-2 inhibitor, has emerged as a key therapeutic agent in this class.[1][2] This guide provides an in-depth technical exploration of the core mechanism of action of niraparib in the context of BRCA-mutated cancers, delving into the principles of synthetic lethality, the unique "PARP trapping" phenomenon, and the experimental methodologies used to elucidate its efficacy.

The Principle of Synthetic Lethality: Exploiting a Cancer-Specific Vulnerability

The efficacy of niraparib in BRCA-mutated cancers is rooted in the concept of synthetic lethality. This principle dictates that while a defect in a single DNA repair pathway may be tolerated by a cell, the simultaneous inhibition of a complementary pathway leads to cell death.[3][4]

Normal cells possess multiple robust DNA repair mechanisms. One of the most critical is the Homologous Recombination (HR) pathway, which is responsible for the high-fidelity repair of DNA double-strand breaks (DSBs).[3] The proteins BRCA1 and BRCA2 are integral components of the HR machinery.[1] In individuals with germline or somatic BRCA1/2 mutations, cancer cells lack a functional HR pathway and become heavily reliant on other repair mechanisms to maintain genomic integrity.[2][3]

One such compensatory pathway is Base Excision Repair (BER), which primarily addresses single-strand breaks (SSBs). PARP enzymes are crucial players in the BER pathway.[2][5] They act as DNA damage sensors, binding to SSBs and recruiting other repair factors.[2]

Niraparib exploits this dependency. By inhibiting PARP, it prevents the repair of SSBs.[2][6] These unrepaired SSBs, when encountered by the replication machinery, collapse the replication fork and generate more deleterious DSBs.[2][3] In a healthy cell with functional HR, these DSBs would be efficiently repaired. However, in a BRCA-mutated cancer cell, the absence of a functional HR pathway means these DSBs accumulate, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[1][3]

The Dual Mechanism of Action: Catalytic Inhibition and PARP Trapping

Niraparib's potency extends beyond simple catalytic inhibition of PARP. A key aspect of its mechanism is the "trapping" of PARP enzymes on DNA at the site of damage.[2][7] This trapping effect creates a cytotoxic DNA-PARP complex that is more lethal to the cancer cell than the unrepaired single-strand break alone.[6][7]

1. Catalytic Inhibition: Niraparib binds to the catalytic domain of both PARP-1 and PARP-2, preventing them from synthesizing poly(ADP-ribose) (PAR) chains.[1][2] This inhibition of PARylation blocks the recruitment of downstream DNA repair factors, effectively stalling the BER pathway.[2]

2. PARP Trapping: Niraparib not only inhibits the enzymatic activity of PARP but also stabilizes the PARP-DNA complex.[2][7] The trapped PARP protein itself becomes a bulky lesion on the DNA, obstructing DNA replication and transcription, and leading to the formation of DSBs.[6][7]

Studies have shown that the potency of different PARP inhibitors in trapping PARP varies significantly, and this trapping efficiency correlates more closely with their cytotoxic effects than their catalytic inhibitory potential.[6][7] Niraparib has been demonstrated to be a more potent PARP trapper than other inhibitors like olaparib and veliparib.[6][7]

Conclusion

Niraparib's mechanism of action in BRCA-mutated cancers is a compelling example of targeted therapy that exploits a specific vulnerability of cancer cells. Its dual ability to inhibit PARP's catalytic activity and to trap the enzyme on DNA results in a potent synthetic lethal interaction in the context of a deficient homologous recombination pathway. The in-depth understanding of this mechanism, supported by robust experimental validation, is crucial for the continued development and optimal clinical application of niraparib and other PARP inhibitors in the fight against cancer.

References

-

Luo, X., et al. (2023). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Journal of Ovarian Research. [Link]

-

Del Conte, G., et al. (2019). Niraparib in ovarian cancer: results to date and clinical potential. Therapeutic Advances in Medical Oncology. [Link]

-

Glimelius, B., et al. (2018). Niraparib for Advanced Breast Cancer with Germline BRCA1 and BRCA2 Mutations: the EORTC 1307-BCG/BIG5–13/TESARO PR-30–50–10-C BRAVO Study. Clinical Cancer Research. [Link]

-

Moore, K., et al. (2018). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. Gynecologic Oncology. [Link]

-

Wang, Y., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Cancers. [Link]

-

Sun, K., et al. (2022). Short-term starvation synergistically enhances cytotoxicity of Niraparib via Akt/mTOR signaling pathway in ovarian cancer therapy. Journal of Ovarian Research. [Link]

-

Jones, P., et al. (2015). Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination. Journal of Medicinal Chemistry. [Link]

-

Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research. [Link]

-

Patel, A. G., et al. (2022). PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites. Nucleic Acids Research. [Link]

-

George, B., et al. (2024). Phase II Trial of the PARP Inhibitor, Niraparib, in BAP1 and Other DNA Damage Response Pathway-Deficient Neoplasms. JCO Precision Oncology. [Link]

-

The Cherno. (2021). Graphviz tutorial. YouTube. [Link]

-

Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact onIn VivoTolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research. [Link]

-

Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. ResearchGate. [Link]

-

ryanc. (n.d.). Simple Graph - GraphViz Examples and Tutorial. GraphViz. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Graphviz. (2024). DOT Language. Graphviz. [Link]

-

O'Connor, M. J. (2015). Synthetic Lethality in Ovarian Cancer. Annals of Oncology. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]

-

Li, D., et al. (2022). Niraparib-induced STAT3 inhibition increases its antitumor effects. Frontiers in Oncology. [Link]

-

University of Florida Health Cancer Center. (2022). Phase II Trial of the PARP Inhibitor, Niraparib, in BAP1 and other DNA Damage Response (DDR) Pathway Deficient Neoplasm. ClinicalTrials.gov. [Link]

-

University Hospital Southampton. (2019). Chemotherapy Protocol GYNAECOLOGICAL CANCERS NIRAPARIB Regimen • Ovarian Cancer. University Hospital Southampton NHS Foundation Trust. [Link]

-

Patsnap. (2024). What is the mechanism of Niraparib Tosylate?. Patsnap Synapse. [Link]

-

Murai, J., & Pommier, Y. (2015). Trapping Poly(ADP-Ribose) Polymerase. Pharmacological Reviews. [Link]

-

BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. [Link]

-

Charles River. (n.d.). Cancer Cell-Based Assays. Charles River Laboratories. [Link]

-

Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. [Link]

-

Amsbio. (n.d.). Cell Based Assays Services. Amsbio. [Link]

-

Reaction Biology. (n.d.). Cell-Based Assays for Drug Discovery. Reaction Biology. [Link]

Sources

- 1. Niraparib in ovarian cancer: results to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Niraparib for Advanced Breast Cancer with Germline BRCA1 and BRCA2 Mutations: the EORTC 1307-BCG/BIG5–13/TESARO PR-30–50–10-C BRAVO Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. worthe-it.co.za [worthe-it.co.za]

- 4. aacrjournals.org [aacrjournals.org]

- 5. jcancer.org [jcancer.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. mdpi.com [mdpi.com]

The Principle of Synthetic Lethality: A Technical Guide to PARP Inhibitors in Oncology

Executive Summary

The advent of targeted therapies has revolutionized oncology, moving beyond the broad cytotoxicity of traditional chemotherapy to exploit specific molecular vulnerabilities of cancer cells. Among the most successful of these strategies is the application of Poly (ADP-ribose) polymerase (PARP) inhibitors in tumors with deficiencies in the DNA Damage Response (DDR), particularly those with mutations in the BRCA1 and BRCA2 genes. This technical guide provides an in-depth exploration of the core principle driving this therapeutic success: synthetic lethality. We will dissect the molecular mechanisms of PARP inhibitors, with a focus on Niraparib, detail the critical experimental workflows used to validate their efficacy, and discuss the evolving landscape of resistance and future therapeutic directions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal class of anticancer agents.

Chapter 1: The DNA Damage Response: A Foundation of Genomic Integrity

The stability of the genome is under constant assault from both endogenous and exogenous sources, resulting in thousands of DNA lesions per cell every day. To counteract this, cells have evolved a complex network of DNA repair pathways. A critical pathway is the Base Excision Repair (BER) system, which is primarily responsible for repairing single-strand breaks (SSBs).[1][2] A key player in BER is the family of Poly (ADP-ribose) polymerase (PARP) enzymes.[1][3] Upon detecting an SSB, PARP binds to the damaged site and synthesizes chains of poly (ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[4][5]

In contrast, double-strand breaks (DSBs), which are far more cytotoxic, are repaired by two main pathways: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homologous Recombination (HR) pathway.[2][6] The HR pathway relies on a number of key proteins, including BRCA1 and BRCA2, to use a sister chromatid as a template for accurate repair.[3]

Chapter 2: Synthetic Lethality: Exploiting a Cancer-Specific Vulnerability

The concept of synthetic lethality describes a genetic interaction where the loss of either of two genes individually is compatible with cell viability, but the simultaneous loss of both results in cell death.[6] The interplay between PARP and BRCA provides a textbook example of this principle in cancer therapy.[6]

In a healthy cell with functional HR, the inhibition of PARP is generally not lethal, as the resulting DSBs can be efficiently repaired.[6] However, in a cancer cell with a BRCA1 or BRCA2 mutation, the HR pathway is compromised.[1][3] When PARP is inhibited in these cells, SSBs are not efficiently repaired and can collapse replication forks during DNA replication, leading to the formation of DSBs.[2][7] With a deficient HR pathway, these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death.[2] This selective killing of cancer cells while sparing healthy cells is the hallmark of a successful targeted therapy.[1][6]

Caption: Synthetic lethality between PARP inhibition and BRCA deficiency.

Chapter 3: Niraparib and the Dual Mechanism of PARP Inhibition

Niraparib is a potent oral PARP inhibitor approved for the treatment of various cancers, including ovarian, fallopian tube, and peritoneal cancer.[8][9] Like other PARP inhibitors, Niraparib exerts its cytotoxic effects through two primary mechanisms:

-

Catalytic Inhibition: Niraparib competitively binds to the NAD+ binding site of PARP1 and PARP2, preventing the synthesis of PAR chains.[10] This blocks the recruitment of downstream DNA repair proteins to the site of SSBs.

-

PARP Trapping: Perhaps the more potent mechanism of action for some PARP inhibitors is the trapping of the PARP enzyme on DNA.[10][11] When a PARP inhibitor is present, PARP1 can still bind to the site of DNA damage, but its auto-PARylation and subsequent release are inhibited.[12] This results in the formation of a PARP-DNA complex that is a physical impediment to DNA replication and transcription, leading to replication fork collapse and the formation of cytotoxic DSBs.[12][13] The potency of PARP trapping varies among different inhibitors, with Niraparib demonstrating significant trapping activity.[14]

| PARP Inhibitor | Relative PARP Trapping Potency |

| Talazoparib | ++++ |

| Niraparib | +++ |

| Olaparib | ++ |

| Rucaparib | ++ |

| Veliparib | + |

| Table 1: Relative PARP trapping potencies of various clinical PARP inhibitors. Data compiled from multiple sources.[12][14] |

Chapter 4: Experimental Workflows for Assessing Synthetic Lethality

Validating the synthetic lethal interaction between PARP inhibitors and specific genetic backgrounds is crucial in both preclinical research and clinical trial design. The following are key experimental protocols used in this field.

Clonogenic Survival Assay

This assay is the gold standard for determining cell reproductive death after treatment with cytotoxic agents.[15][16] It assesses the ability of a single cell to proliferate and form a colony of at least 50 cells.[16]

Protocol:

-

Cell Seeding: Prepare a single-cell suspension of the desired cell lines (e.g., BRCA-proficient and BRCA-deficient). Seed a low, predetermined number of cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the treatment.[15][17]

-

Treatment: Allow cells to adhere for several hours, then treat with a range of concentrations of the PARP inhibitor (e.g., Niraparib). Include an untreated control.

-

Incubation: Incubate the plates for 1-3 weeks, depending on the doubling time of the cell line, until visible colonies are formed in the control wells.[15][18]

-

Fixation and Staining: Aspirate the media, wash with PBS, and fix the colonies with a solution such as 10% formalin or 6% glutaraldehyde.[16][18] Stain the colonies with 0.5% crystal violet.[15][16]

-

Colony Counting: Count the number of colonies containing at least 50 cells.[16]

-

Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing to the plating efficiency of the untreated control.

Caption: Workflow for a clonogenic survival assay.

γH2AX Immunofluorescence Assay for DNA Damage

The phosphorylation of the histone variant H2AX on serine 139, known as γH2AX, is one of the earliest events in the cellular response to DSBs.[19][20] The detection of γH2AX foci by immunofluorescence is a sensitive method to quantify the level of DNA damage.[21][22]

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with the PARP inhibitor for the desired time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent such as 0.25% Triton X-100.

-

Blocking: Block non-specific antibody binding with a solution containing bovine serum albumin (BSA) or normal goat serum.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.[20]

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.

PARP Trapping Assay

Several methods exist to quantify the trapping of PARP on DNA. One common approach is a cellular fractionation-based assay followed by western blotting. A more high-throughput method is the fluorescence polarization (FP) assay.[23][24]

Fluorescence Polarization (FP) Assay Protocol:

-

Assay Principle: This assay uses a fluorescently labeled DNA probe. When PARP binds to this probe, the larger complex tumbles more slowly in solution, resulting in a high FP signal.[25] In the presence of NAD+, PARP auto-PARylates and dissociates from the DNA, leading to a low FP signal.[23] A PARP inhibitor that traps PARP on the DNA will prevent this dissociation, maintaining a high FP signal.[24]

-

Assay Setup: In a microplate, combine the fluorescent DNA probe, purified PARP enzyme, and the test compound (e.g., Niraparib) in an assay buffer.

-

Reaction Initiation: Initiate the PARylation reaction by adding NAD+.

-

FP Measurement: Measure the fluorescence polarization using a plate reader equipped for FP measurements.

-

Data Analysis: The increase in FP signal in the presence of the inhibitor compared to the NAD+ only control is proportional to the PARP trapping activity.[25]

Chapter 5: The Challenge of Acquired Resistance

Despite the initial success of PARP inhibitors, the development of acquired resistance is a significant clinical challenge.[10][26] Several mechanisms of resistance have been identified:

-

Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 can restore the open reading frame and protein function, thereby reactivating the HR pathway.[10][26]

-

Changes in PARP1 Expression or Activity: Downregulation or mutations in the PARP1 gene can reduce the target for PARP inhibitors.[10][26]

-

Replication Fork Protection: Mechanisms that stabilize stalled replication forks can prevent the formation of DSBs, thus reducing the cytotoxic effect of PARP inhibitors.[10]

-

Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the PARP inhibitor.[13][27]

Caption: Key mechanisms of acquired resistance to PARP inhibitors.

Chapter 6: Future Directions and Conclusion

The principle of synthetic lethality, exemplified by the success of PARP inhibitors like Niraparib, has opened new avenues in targeted cancer therapy. Future research is focused on several key areas:

-

Expanding the Scope of Synthetic Lethality: Identifying new synthetic lethal interactions beyond the PARP-BRCA axis.[2]

-

Combination Therapies: Combining PARP inhibitors with other agents, such as immunotherapy or chemotherapy, to enhance their efficacy and overcome resistance.[28]

-

Biomarker Development: Developing more robust biomarkers to identify patients who are most likely to respond to PARP inhibitors.

-

Targeting Resistance Mechanisms: Designing novel strategies to overcome the known mechanisms of resistance.

References

- Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology.

- Molecular Mechanisms of Resistance to PARP Inhibitors.Encyclopedia MDPI.

- The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings.

- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.

- The mechanism of PARP inhibitor action is identified.Drug Target Review.

- (PDF) Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology.

- PARP Inhibitors Resistance: Mechanisms and Perspectives.

- Mechanisms of Resistance to PARP Inhibitors—Three and Counting.Cancer Discovery.

- What are PARP inhibitors and how do they work?

- The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities.PubMed.

- What are PARP inhibitors?MD Anderson Cancer Center.

- Research Reveals How PARP Inhibitors Work.U.S. Pharmacist.

- Niraparib converts the predominantly PARP1-dependent recruitment of...

- Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mut

- Drug-Driven Synthetic Lethality: Bypassing Tumor Cell Genetics with a Combination of AsiDNA and PARP Inhibitors.AACR Journals.

- Clonogenic Assay.Bio-protocol.

- Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mut

- PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow.AACR Journals.

- PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregul

- Synthetic Lethality Triggered by Combining Olaparib with BRCA2–Rad51 Disruptors.

- An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans.

- Data from Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.Figshare.

- Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf.mcgillradiobiology.ca.

- Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors.PubMed.

- USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH.

- PARP inhibitors: Synthetic Lethality.theGIST.